molecular formula C13H19FN2O B060478 1-(4-Fluorobenzyl)-4-(2-Hydroxyethyl)Piperazine CAS No. 174561-11-6

1-(4-Fluorobenzyl)-4-(2-Hydroxyethyl)Piperazine

Cat. No.: B060478
CAS No.: 174561-11-6
M. Wt: 238.3 g/mol
InChI Key: KCZHNDKCJQKXCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluorobenzyl)-4-(2-Hydroxyethyl)Piperazine is a chemical compound that belongs to the class of piperazines Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions

Scientific Research Applications

1-(4-Fluorobenzyl)-4-(2-Hydroxyethyl)Piperazine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications, including central nervous system disorders and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes, including catalysts and polymers.

Safety and Hazards

Safety data sheets suggest avoiding contact with skin and eyes, and avoiding breathing in mist, gas, or vapors of the compound. It is also recommended to use personal protective equipment and ensure adequate ventilation when handling the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Fluorobenzyl)-4-(2-Hydroxyethyl)Piperazine can be synthesized through several methods. One common approach involves the reaction of 1-(4-fluorobenzyl)piperazine with ethylene oxide under basic conditions. The reaction typically proceeds as follows:

    Step 1: Dissolve 1-(4-fluorobenzyl)piperazine in an appropriate solvent, such as ethanol or methanol.

    Step 2: Add a base, such as sodium hydroxide or potassium carbonate, to the solution.

    Step 3: Slowly add ethylene oxide to the reaction mixture while maintaining a controlled temperature (e.g., 50-60°C).

    Step 4: Stir the reaction mixture for several hours until the reaction is complete.

    Step 5: Purify the product using standard techniques, such as recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional steps for purification and quality control.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorobenzyl)-4-(2-Hydroxyethyl)Piperazine can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group (e.g., aldehyde or ketone) using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different derivatives, such as the reduction of the fluorobenzyl group to a benzyl group using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom on the benzyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or sodium ethoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Sodium methoxide (NaOCH₃), sodium ethoxide (NaOEt)

Major Products:

    Oxidation: Formation of aldehydes or ketones from the hydroxyethyl group.

    Reduction: Formation of benzyl derivatives from the fluorobenzyl group.

    Substitution: Formation of substituted benzyl derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 1-(4-Fluorobenzyl)-4-(2-Hydroxyethyl)Piperazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses. The exact pathways involved can vary based on the specific biological context and the nature of the target.

Comparison with Similar Compounds

1-(4-Fluorobenzyl)-4-(2-Hydroxyethyl)Piperazine can be compared with other similar compounds, such as:

    1-(4-Chlorobenzyl)-4-(2-Hydroxyethyl)Piperazine: Similar structure but with a chlorine atom instead of fluorine. The presence of chlorine may alter the compound’s reactivity and biological activity.

    1-(4-Methylbenzyl)-4-(2-Hydroxyethyl)Piperazine: Similar structure but with a methyl group instead of fluorine. The methyl group may affect the compound’s lipophilicity and pharmacokinetic properties.

    1-(4-Nitrobenzyl)-4-(2-Hydroxyethyl)Piperazine: Similar structure but with a nitro group instead of fluorine. The nitro group may influence the compound’s electronic properties and reactivity.

The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly impact its chemical and biological properties. Fluorine is known to enhance the stability, lipophilicity, and metabolic resistance of organic compounds, making this compound a valuable candidate for various applications.

Properties

IUPAC Name

2-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2O/c14-13-3-1-12(2-4-13)11-16-7-5-15(6-8-16)9-10-17/h1-4,17H,5-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCZHNDKCJQKXCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)CC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10351232
Record name 1-(4-Fluorobenzyl)-4-(2-Hydroxyethyl)Piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174561-11-6
Record name 1-(4-Fluorobenzyl)-4-(2-Hydroxyethyl)Piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 174561-11-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The title compound was synthesized by using 2-(1-piperazinyl)ethanol and p-fluorobenzyl chloride according to the same process as in Preparation Example 4.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.